

An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol

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Compound of Interest

Compound Name: 2-Amino-6-methylpyridin-3-ol

Cat. No.: B183335

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Amino-6-methylpyridin-3-ol**, a key intermediate in the development of novel therapeutics.

Core Compound Data

2-Amino-6-methylpyridin-3-ol is a pyridine derivative recognized for its utility as a versatile building block in medicinal chemistry. Its molecular structure allows for various chemical modifications, making it a valuable precursor in the synthesis of complex, biologically active molecules.

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol [1][2]
CAS Number	20348-16-7
Boiling Point	342.7°C[2]

Synthetic Protocols

The primary method for the synthesis of **2-Amino-6-methylpyridin-3-ol** involves the reduction of a nitro-precursor, 3-hydroxy-6-methyl-2-nitropyridine. Below are detailed experimental protocols for this conversion.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol outlines the synthesis of **2-Amino-6-methylpyridin-3-ol** via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

- Materials:
 - 3-Hydroxy-6-methyl-2-nitropyridine
 - Methanol
 - 5% Palladium on carbon (Pd/C) catalyst
 - Hydrogen source
- Procedure:
 - Dissolve 3.5 g of 3-hydroxy-6-methyl-2-nitropyridine in 75 ml of methanol.[2]
 - Add 1 g of 5% palladium-on-carbon catalyst to the solution.[2]
 - Introduce hydrogen gas to the reaction mixture. The reaction is typically carried out under hydrogen pressure and stirred.
 - Monitor the reaction until completion.
 - Upon completion, remove the catalyst by filtration.[2]
 - Concentrate the filtrate to dryness to yield 2-amino-3-hydroxy-6-methylpyridine.[2]

Experimental Protocol 2: Alternative Catalytic Hydrogenation

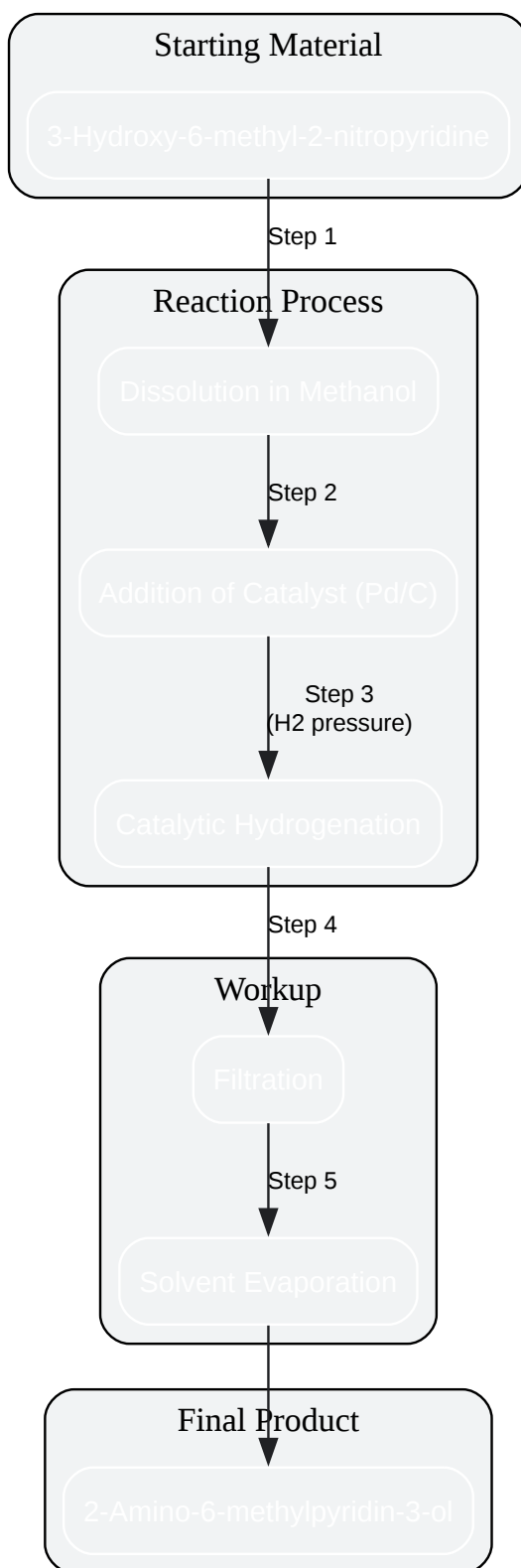
An alternative method utilizes palladinized charcoal as the catalyst.

- Materials:

- 2-nitro-3-hydroxy-6-methylpyridine
- Methanol
- Palladinized charcoal
- Hydrogen source
- Procedure:
 - Place 3.5 g of 2-nitro-3-hydroxy-6-methylpyridine in 50 ml of methanol.[\[1\]](#)
 - Add one gram of palladinized charcoal to the mixture.[\[1\]](#)
 - Subject the mixture to hydrogen pressure and stir.[\[1\]](#)
 - After the reaction is complete, filter the mixture to remove the catalyst.[\[1\]](#)
 - Evaporate the methanol from the filtrate to obtain the final product.[\[1\]](#)

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Amino-6-methylpyridin-3-ol** from its nitro-precursor.



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Caption: Synthetic workflow for **2-Amino-6-methylpyridin-3-ol**.

Applications in Drug Discovery and Development

2-Amino-6-methylpyridin-3-ol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactive amino and hydroxyl groups which can be readily functionalized to create diverse chemical libraries for drug discovery. It serves as a building block in the development of compounds with potential biological activities, including those targeting inflammatory diseases and cancer.[3] Notably, it is used in the production of antihypertensive drugs and kinase inhibitors.[3] The broader class of aminopyridines has been explored for the development of inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Phosphatidylinositol 3-kinase (PI3K).

Due to its role as a synthetic intermediate, there are no established signaling pathways directly involving **2-Amino-6-methylpyridin-3-ol**. Instead, it is the final, more complex molecules synthesized from this precursor that are designed to interact with specific biological targets and pathways. The logical workflow for its synthesis is therefore presented in lieu of a signaling pathway diagram.

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